molecular formula C8H8N4O3 B3054842 [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide CAS No. 62135-54-0

[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide

Cat. No.: B3054842
CAS No.: 62135-54-0
M. Wt: 208.17 g/mol
InChI Key: GAHALTRFCWLIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide is a heterocyclic compound characterized by a fused triazolo-pyrazine core, an ester group at position 2, and an oxide moiety at position 2. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid to form triazolo[1,5-a]pyrimidine carboxylate esters, which can undergo further functionalization (e.g., oxidation, halogenation) .

Properties

IUPAC Name

ethyl 3-oxido-[1,2,4]triazolo[1,5-a]pyrazin-3-ium-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-2-15-8(13)7-10-6-5-9-3-4-11(6)12(7)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHALTRFCWLIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=[N+](N2C=CN=CC2=N1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70487127
Record name [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70487127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62135-54-0
Record name [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70487127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with ethyl 2-chloroacetate in the presence of a base, followed by oxidation to introduce the oxide group. The reaction conditions often require solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxides.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research has focused on its potential as an anti-cancer agent. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, making it a promising lead compound for drug development.

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its versatility makes it valuable in various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the modulation of cellular processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolo-pyrazine/primidine scaffold is widely explored in medicinal chemistry due to its versatility in modulating biological targets. Below is a detailed comparison with key analogues:

Triazolo[1,5-a]pyrimidine Derivatives

  • Ethyl 7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS RN: 951626-95-2) Structure: Lacks the pyrazine core and 3-oxide group but shares the triazolo-fused heterocycle and ethyl ester. Synthesis: Prepared via cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid . Applications: Intermediate for AMPA receptor antagonists and kinase inhibitors.
  • Ethyl 2-amino-7-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Structure: Dihydro derivative with reduced aromaticity and an amino substituent. Synthesis: Regioselective Biginelli-like reaction under acidic conditions . Key Difference: The dihydro structure may enhance solubility but reduce metabolic stability compared to the fully aromatic target compound.

Triazolo[1,5-a]quinoxaline Analogues

  • TQX-173 (4,5-dihydro-7-nitro-4-oxo-8-(3-carboxypyrrol-1-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid ethyl ester) Structure: Quinoxaline core instead of pyrazine, with a nitro group and carboxypyrrole substituent. Activity: Potent AMPA receptor antagonist (IC₅₀ = 12 nM) .

Triazolo[1,5-a]pyridine Derivatives

  • JTZ-951 ([1,2,4]Triazolo[1,5-a]pyridine derivative)
    • Structure : Pyridine core with a triazolo ring and tert-butyl ester.
    • Synthesis : Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyridine intermediates .
    • Application : HIF prolyl hydroxylase inhibitor for renal anemia.

Benzodiazepine-Based Esters

  • Flumazenil (Ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate)
    • Structure : Benzodiazepine core with an imidazo-triazolo ring.
    • Activity : GABAA receptor antagonist used to reverse benzodiazepine overdose .
    • Key Difference : The fused benzodiazepine system confers distinct CNS activity compared to the pyrazine-based target compound.

Structural and Functional Analysis

Key Observations :

Core Heterocycle Influence :

  • Pyrazine/pyrimidine cores (e.g., TQX-173, target compound) favor interactions with CNS targets like AMPA receptors.
  • Pyridine (JTZ-951) or benzodiazepine (flumazenil) cores target hypoxia-related enzymes or GABA receptors, respectively.

Substituent Effects: Ethyl ester: Enhances cell permeability but may require hydrolysis for activity (e.g., TQX-173’s carboxylic acid metabolite ).

Synthetic Flexibility :

  • Triazolo-pyrazines/pyrimidines are synthesized via cyclocondensation or Biginelli-like reactions , whereas pyridine derivatives require rearrangements (e.g., Dimroth) .

Biological Activity

[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, highlighting relevant research findings, case studies, and synthesizing data into comprehensive tables.

Chemical Structure and Properties

The compound is characterized by a triazole and pyrazine moiety, contributing to its unique chemical properties. Its molecular formula is C8H10N4O3C_8H_10N_4O_3 with a molecular weight of approximately 186.19 g/mol. The presence of the triazole ring is significant as it is known for diverse pharmacological effects.

Biological Activity Overview

Research indicates that [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide exhibits various biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit AXL receptor tyrosine kinase function, which is implicated in several cancer pathways. By blocking this receptor's activity, the compound may reduce tumor growth and metastasis .
  • Anti-inflammatory Properties : Preliminary investigations suggest that the compound possesses anti-inflammatory effects. This activity is crucial for treating conditions characterized by chronic inflammation .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens. Its efficacy in inhibiting microbial growth points to potential applications in infectious disease management .

Anticancer Research

A study published in a patent document described the synthesis of various triazolo compounds and their effects on cancer cell lines. Specifically, the inhibition of AXL receptor activity was highlighted as a mechanism through which these compounds exert their anticancer effects .

Anti-inflammatory Studies

Research conducted on related compounds indicates that triazole derivatives can modulate inflammatory pathways. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyrazine have been shown to reduce levels of pro-inflammatory cytokines in vitro .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against common bacterial strains. The results indicated that compounds with similar structures to [1,2,4]triazolo[1,5-a]pyrazine exhibited significant inhibition zones in disc diffusion assays .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of AXL receptor
Anti-inflammatoryModulation of cytokine production
AntimicrobialInhibition of bacterial growth

Table 2: Synthesis Methods and Yields

Synthesis Method Conditions Yield (%)
Microwave-assisted synthesis140 °C for 30 min86
Reflux method120 °C for 60 min75
Catalyst-free synthesisAmbient temperature70

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.